2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and reagents like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE include:
- 2-MORPHOLIN-4-YL-QUINOLIN-4-ONES
- 2-MORPHOLIN-4-YL-PYRIDO[1,2-A]PYRIMIDIN-4-ONES
Uniqueness
What sets 2-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
2-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
InChI Key |
PLCAJEQMRWICFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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